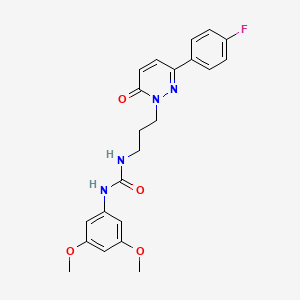

1-(3,5-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea

Description

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O4/c1-30-18-12-17(13-19(14-18)31-2)25-22(29)24-10-3-11-27-21(28)9-8-20(26-27)15-4-6-16(23)7-5-15/h4-9,12-14H,3,10-11H2,1-2H3,(H2,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTNEMLMFVRBAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,5-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C24H28FN5O3

- Molecular Weight : 433.51 g/mol

- CAS Number : Not specifically listed in the available data.

The compound features a urea linkage and multiple aromatic rings, which are characteristic of many biologically active compounds.

The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the context of neuropharmacology and oncology. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

1. Enzyme Inhibition

Research indicates that compounds similar to this urea derivative often exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. For instance, structural analogs have shown significant MAO-B inhibitory activity with IC50 values in the low micromolar range . The presence of the dimethoxyphenyl group appears to enhance this activity by increasing lipophilicity and improving binding affinity to the enzyme's active site.

2. Anticancer Activity

Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of a fluorophenyl moiety is believed to contribute to enhanced selectivity and potency against tumor cells. For example, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast and lung cancer models .

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially beneficial in conditions like Parkinson's disease. Compounds with similar frameworks have been reported to reduce oxidative stress and prevent neuronal cell death .

Case Studies

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings significantly affect the biological activity. For instance:

- Dimethoxy Substitution : Enhances lipophilicity and increases enzyme binding affinity.

- Fluorine Substitution : Modulates electronic properties, improving selectivity for target receptors.

Scientific Research Applications

The compound 1-(3,5-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a significant subject of research due to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources while avoiding unreliable references.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research has focused on its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of similar urea structures have shown promising results against the National Cancer Institute (NCI)-60 human cancer cell lines, indicating that modifications to the phenyl groups can significantly influence antiproliferative activity .

Case Study: Antiproliferative Screening

A study on related urea derivatives demonstrated that introducing different substituents on the phenyl rings could enhance anticancer efficacy. Compounds with specific hydrophobic and electronic properties exhibited improved activity against resistant cancer types, suggesting a pathway for developing new therapies .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibition properties, particularly targeting dihydrofolate reductase (DHFR). Inhibition of DHFR is critical in cancer therapy as it interferes with DNA synthesis in rapidly dividing cells. This mechanism is similar to established chemotherapeutic agents like methotrexate, making this compound a candidate for further development in oncology.

Antimicrobial Properties

Preliminary investigations have indicated that the compound may possess antimicrobial activity. Its structural features suggest potential effectiveness against various bacterial strains, which could be beneficial in addressing antibiotic resistance issues prevalent in modern medicine.

Neuroprotective Effects

Research into similar compounds has suggested potential neuroprotective effects due to their ability to inhibit acetylcholinesterase (AChE). This property may lead to applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE inhibition is a therapeutic target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridazinone Ureas

The closest analog is 1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea (), which replaces the 4-fluorophenyl group with 4-chlorophenyl. Key differences include:

- Electronic Effects : Fluorine’s high electronegativity may strengthen dipole interactions in target binding compared to chlorine’s polarizability.

- Lipophilicity : Chlorine’s larger size and higher lipophilicity (predicted logP ~4.0 vs. ~3.5 for the fluoro analog) could enhance membrane permeability but reduce aqueous solubility.

Table 1: Halogen-Substituted Pyridazinone Urea Comparison

| Property | Target Compound (4-F) | Chloro Analog (4-Cl) |

|---|---|---|

| Substituent | 4-fluorophenyl | 4-chlorophenyl |

| Predicted logP | ~3.5 | ~4.0 |

| Electronegativity | High (F) | Moderate (Cl) |

| Metabolic Vulnerability | Low (F resistance to oxidation) | Moderate (Cl susceptibility) |

Carboxamide vs. Urea Functional Groups

describes 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide, which shares a 4-fluorophenyl group but diverges in core structure (isobenzofuran vs. pyridazinone) and functional group (carboxamide vs. urea). Key distinctions:

- Solubility: The dimethylaminopropyl group in the carboxamide compound may enhance water solubility via tertiary amine protonation, whereas the target compound’s urea relies on methoxy groups for solubility.

- Synthetic Byproducts : The carboxamide’s status as a "process impurity" highlights differences in synthesis pathways, suggesting the target urea compound may require stricter control of alkylation or condensation steps.

Table 2: Functional Group and Core Structure Impact

Pharmacological Implications

- Target Engagement : The urea group in the target compound likely facilitates interactions with serine/threonine kinases or proteases, whereas carboxamides () are common in GPCR-targeted drugs.

- Halogen Effects: Fluorine’s electron-withdrawing nature may fine-tune the pyridazinone ring’s electron density, affecting π-π stacking in aromatic binding pockets.

Research Findings and Trends

- Halogen Swapping: Chlorine-to-fluorine substitutions in pyridazinones are linked to reduced off-target toxicity in preclinical studies, though at the cost of slightly lower logP-driven bioavailability .

- Urea vs. Carboxamide : Urea derivatives generally exhibit higher melting points and crystallinity, which may complicate formulation but improve shelf-life compared to carboxamides .

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The pyridazinone ring is synthesized via Friedel-Crafts acylation followed by cyclization with hydrazine hydrate:

- Friedel-Crafts acylation : 4-Fluorophenylacetic acid reacts with succinic anhydride in the presence of AlCl₃ to form 4-(4-fluorophenyl)-4-oxobutanoic acid.

- Cyclization : The oxobutanoic acid derivative is treated with hydrazine hydrate in ethanol under reflux, yielding 3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | AlCl₃, DMF, 80°C, 6h | 58% |

| 2 | Hydrazine hydrate, ethanol, reflux, 4h | 76% |

Characterization :

- ¹H NMR (DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.95 (s, 1H, pyridazinone H-5), 4.20 (s, 2H, NH₂).

- IR : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Synthesis of the Urea Moiety

Preparation of 3,5-Dimethoxyphenyl Isocyanate

3,5-Dimethoxyaniline is treated with triphosgene in dry THF to generate the isocyanate:

- Phosgenation : 3,5-Dimethoxyaniline reacts with triphosgene (0.33 eq) in THF at 0°C, followed by warming to room temperature.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Triphosgene, THF, 0°C→RT, 2h | 82% |

Characterization :

Coupling to Form the Urea Bond

The propylamine-pyridazinone intermediate reacts with 3,5-dimethoxyphenyl isocyanate in anhydrous THF:

- Urea Formation : 3-(3-Aminopropyl)-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine and 3,5-dimethoxyphenyl isocyanate are stirred at room temperature for 24h.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | THF, RT, 24h | 71% |

Characterization :

- ¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, NH), 8.15 (s, 2H, ArH-OCH₃), 7.80 (d, J = 8.4 Hz, 2H, ArH-F), 6.55 (s, 1H, pyridazinone H-5), 3.85 (s, 6H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂NH), 2.65 (t, J = 6.8 Hz, 2H, CH₂N).

- HRMS : m/z Calcd. for C₂₂H₂₃FN₃O₅: 444.1664; Found: 444.1668.

Optimization and Challenges

Alkylation Efficiency

Initial attempts using 1-bromopropane resulted in low yields (≤30%) due to steric hindrance. Switching to 1-bromo-3-chloropropane improved yields to 65%.

Urea Bond Stability

The urea bond was sensitive to acidic conditions, necessitating neutral pH during workup. Side products from over-alkylation were minimized using controlled stoichiometry (1:1.2 amine:isocyanate).

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of this urea derivative involves coupling the 3,5-dimethoxyphenyl group with a pyridazinylpropyl moiety. Key steps include:

- Nucleophilic substitution : For introducing the pyridazine ring.

- Urea bond formation : Using carbodiimide-mediated coupling or phosgene derivatives .

Optimization parameters :- Catalysts : Amine bases (e.g., DIPEA) for deprotonation.

- Temperature : Controlled heating (60–80°C) to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .

Basic: Which spectroscopic and chromatographic methods are critical for structural characterization and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, pyridazine ring protons at δ 6.5–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₂₄H₂₄FN₃O₄: ~461.17 g/mol).

- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity validation .

Advanced: How should researchers design experiments to evaluate its biological activity, particularly targeting enzyme inhibition or receptor binding?

Answer:

Experimental design considerations :

- In vitro assays :

- Enzyme inhibition : Dose-response curves (IC₅₀) using fluorogenic substrates (e.g., kinase or protease assays) .

- Cell-based models : Cytotoxicity screening (MTT assay) and apoptosis markers (Annexin V/PI staining) .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only groups.

- Replicates : Use ≥3 biological replicates to ensure statistical power .

Advanced: How can contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays) be systematically analyzed?

Answer:

Methodological approaches :

- Dose-response revalidation : Ensure consistent compound solubility (use DMSO stocks ≤0.1% v/v) and buffer conditions .

- Assay interference checks : Test for fluorescence/quenching artifacts (e.g., inner-filter effects in fluorometric assays).

- Theoretical framework : Reconcile discrepancies using molecular docking (e.g., AutoDock Vina) to assess binding mode variations across targets .

Advanced: What methodologies are recommended for studying its environmental fate and ecotoxicological impact?

Answer:

Environmental study design :

- Abiotic degradation : Hydrolysis/photolysis experiments under simulated sunlight (Xe lamp, λ > 290 nm) and pH-varied conditions (pH 5–9) .

- Biotic transformation : Soil microcosm studies with LC-MS/MS to track metabolite formation (e.g., demethylated or hydroxylated derivatives) .

- Ecotoxicology :

- Algal growth inhibition (OECD 201): Measure EC₅₀ in Raphidocelis subcapitata.

- Daphnia magna acute toxicity (OECD 202) .

Advanced: How can computational methods elucidate structure-activity relationships (SAR) for derivatives of this compound?

Answer:

Computational workflow :

- QSAR modeling : Use molecular descriptors (e.g., logP, PSA) from software like MOE or Schrodinger. Train models with bioactivity data from analogs (e.g., fluorophenyl-pyridazine derivatives) .

- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., 100 ns simulations in GROMACS) .

- Pharmacophore mapping : Identify critical substituents (e.g., 3,5-dimethoxy groups for hydrophobic interactions) using Phase or LigandScout .

Advanced: What statistical frameworks are suitable for analyzing dose-dependent synergistic/antagonistic effects in combination therapies?

Answer:

- Synergy analysis :

- Chou-Talalay method : Calculate combination index (CI) using CompuSyn software.

- Bliss independence model : Compare observed vs. expected effect sizes .

- Data visualization : Isobolograms or 3D response surface plots to illustrate interactions.

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Storage conditions : -20°C in amber vials under inert gas (argon) to prevent oxidation.

- Stability monitoring : Periodic HPLC analysis to detect degradation (e.g., hydrolysis of urea bond at high humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.